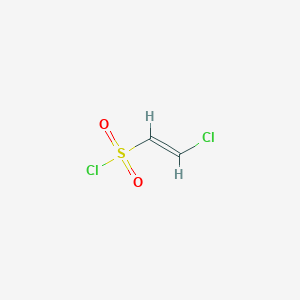
(E)-2-chloroethene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethene-1-sulfonyl chloride, also known as 2-chloroethanesulfonyl chloride, is a chemical compound with the molecular formula C₂H₄Cl₂O₂S. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is commonly used as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethene-1-sulfonyl chloride can be synthesized through the reaction of 2-chloroethanol with thionyl chloride. The reaction typically occurs under reflux conditions, where 2-chloroethanol is treated with an excess of thionyl chloride, resulting in the formation of 2-chloroethene-1-sulfonyl chloride and the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods
In industrial settings, the production of 2-chloroethene-1-sulfonyl chloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form vinyl sulfonyl chloride derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as tertiary amines or bases like pyridine are used to facilitate the reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Chloroethene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloroethene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride group . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in structure but differs in the position of the chlorine atom.
Methanesulfonyl chloride: Contains a methyl group instead of an ethene group.
Benzenesulfonyl chloride: Contains a benzene ring instead of an ethene group.
Uniqueness
2-Chloroethene-1-sulfonyl chloride is unique due to its specific reactivity and the types of products it can form. Its ability to undergo both substitution and elimination reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its importance as a chemical intermediate .
Properties
Molecular Formula |
C2H2Cl2O2S |
|---|---|
Molecular Weight |
161.01 g/mol |
IUPAC Name |
(E)-2-chloroethenesulfonyl chloride |
InChI |
InChI=1S/C2H2Cl2O2S/c3-1-2-7(4,5)6/h1-2H/b2-1+ |
InChI Key |
HDRWVCCMIQAASS-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Cl)\S(=O)(=O)Cl |
Canonical SMILES |
C(=CCl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)

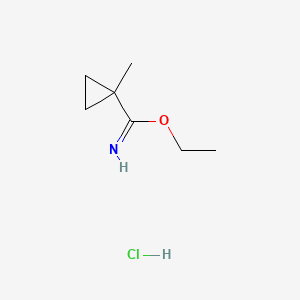
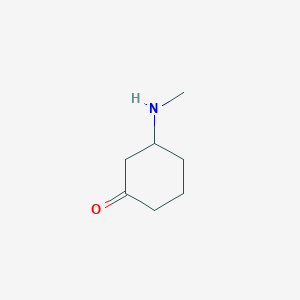
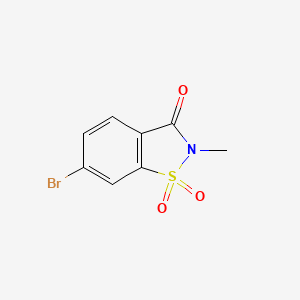
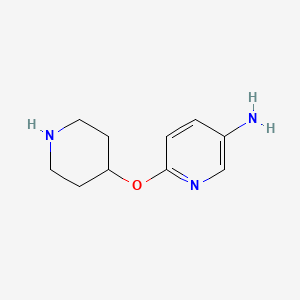
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)


![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

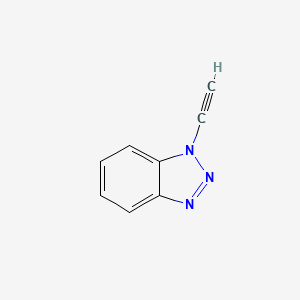
![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
